molecular formula C9H14ClNO B14715838 O-(alpha-Methylphenethyl)hydroxylamine hydrochloride CAS No. 13571-18-1

O-(alpha-Methylphenethyl)hydroxylamine hydrochloride

Cat. No.: B14715838
CAS No.: 13571-18-1
M. Wt: 187.66 g/mol
InChI Key: FZUOKLJKBYAMSF-UHFFFAOYSA-N
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Description

O-(alpha-Methylphenethyl)hydroxylamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by an alpha-methylphenethyl group. This compound is often used as an intermediate in organic synthesis and has potential medicinal uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(alpha-Methylphenethyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

O-(alpha-Methylphenethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to primary amines.

    Substitution: It participates in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

O-(alpha-Methylphenethyl)hydroxylamine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of O-(alpha-Methylphenethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in various biochemical pathways . The compound’s ability to form stable intermediates makes it valuable in synthetic and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(alpha-Methylphenethyl)hydroxylamine hydrochloride is unique due to its specific structural modification, which imparts distinct reactivity and selectivity in chemical reactions

Properties

CAS No.

13571-18-1

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

O-(1-phenylpropan-2-yl)hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-8(11-10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H

InChI Key

FZUOKLJKBYAMSF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)ON.Cl

Origin of Product

United States

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